4-Butoxy-2,6-difluorobenzonitrile
Overview
Description
4-Butoxy-2,6-difluorobenzonitrile is an organic compound with the molecular formula C11H11F2NO . It has a molecular weight of 211.21 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11F2NO/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6H,2-4H2,1H3
. This indicates that the molecule consists of a benzene ring with two fluorine atoms, a nitrile group, and a butoxy group attached. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 211.21 .Scientific Research Applications
Organic Synthesis and Catalysis
- The use of phase-transfer catalysis under ultrasonic conditions has been demonstrated in the preparation of nitro aromatic ethers, providing a method to synthesize such compounds efficiently (Harikumar & Rajendran, 2014). This technique could be potentially applicable to derivatives of 4-Butoxy-2,6-difluorobenzonitrile for the synthesis of nitro aromatic ethers.
Materials Science
- Research on multicyclic poly(benzonitrile ether)s based on different difluorobenzonitriles and 1,1,1-tris(4-hydroxyphenyl)ethane has shown the formation of soluble polyethers and the influence of stoichiometry and monomer excess on product solubility and structure (Kricheldorf et al., 2005). This research indicates the potential for developing new polymeric materials with specific properties using this compound.
Green Chemistry
- A study on the non-catalytic hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high temperature liquid water was conducted to explore green preparation technologies. This process eliminates the need for catalytic hydrolysis, which can cause serious waste water pollution, showcasing an environmentally friendly approach to synthesizing important organic intermediates (Ren Haoming, 2011).
High-Performance Materials
- Investigation into the synthesis and properties of ortho-linked polyamides demonstrates the versatility of difluorobenzonitriles in creating noncrystalline, soluble polymers with high thermal stability, highlighting the potential for using this compound in advanced material applications (Hsiao et al., 2000).
Antioxidant Activity
- A comprehensive review on the analytical methods used in determining antioxidant activity discusses various tests including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays. Although this study does not directly mention this compound, it provides a foundation for evaluating the antioxidant potential of various compounds, suggesting a possible area of exploration for derivatives of this compound (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety data sheet for 4-Butoxy-2,6-difluorobenzonitrile indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
4-butoxy-2,6-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMAQHPUVUFLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290782 | |
Record name | Benzonitrile, 4-butoxy-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-94-5 | |
Record name | Benzonitrile, 4-butoxy-2,6-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-butoxy-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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